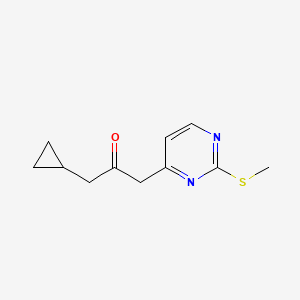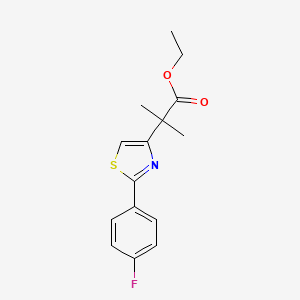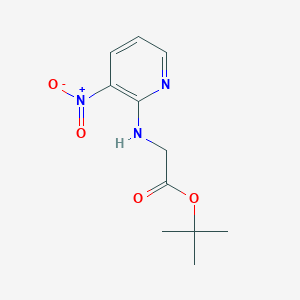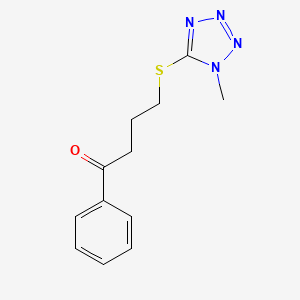
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one is a chemical compound with the molecular formula C11H14N2OS It is known for its unique structure, which includes a cyclopropyl group, a pyrimidine ring, and a methylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-(methylthio)pyrimidine and 2-cyclopropyl-N-methoxy-N-methylacetamide.
Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically around -78°C.
Reagents: Lithium diisopropylamide (LDA) is used as a base to deprotonate the starting materials, facilitating the formation of the desired product.
Procedure: The reaction mixture is stirred for several hours, followed by quenching with saturated ammonium chloride solution. The organic layer is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrimidines with different functional groups.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The cyclopropyl group and pyrimidine ring play crucial roles in binding to the active sites of target proteins, influencing their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-3-(2-(methylsulfanyl)pyrimidin-4-yl)propan-2-one: Similar structure with a methylsulfanyl group instead of a methylthio group.
4-Methyl-2-(methylthio)pyrimidine: A precursor in the synthesis of the target compound.
2-Cyclopropyl-N-methoxy-N-methylacetamide: Another precursor used in the synthesis.
Uniqueness
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one stands out due to its unique combination of a cyclopropyl group and a pyrimidine ring with a methylthio substituent. This structural arrangement imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H14N2OS |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(2-methylsulfanylpyrimidin-4-yl)propan-2-one |
InChI |
InChI=1S/C11H14N2OS/c1-15-11-12-5-4-9(13-11)7-10(14)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3 |
Clé InChI |
GTAWLTWRJFYRBT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)CC(=O)CC2CC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-N-propan-2-yl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8535325.png)

![4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile](/img/structure/B8535337.png)


![6-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8535378.png)




![4-Benzyl-1,4-dihydro-pyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B8535410.png)
![Butanoic acid, 2-[(1-methylethoxy)imino]-3-oxo-, ethyl ester, (Z)-](/img/structure/B8535412.png)
